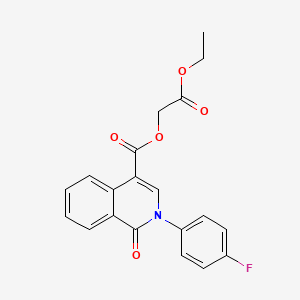![molecular formula C16H14ClN5O4S B2547217 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 920467-44-3](/img/structure/B2547217.png)
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H14ClN5O4S and its molecular weight is 407.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Activities
Research has explored the synthesis of related compounds, demonstrating methodologies that may be relevant to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide. For instance, compounds with similar structural features have been synthesized and shown to possess antiviral activities against tobacco mosaic virus, suggesting a potential application in developing antiviral agents (Chen et al., 2010).
Enzyme Inhibition and Molecular Docking
Sulfonamides, including structures similar to this compound, have been the subject of enzyme inhibition studies. These compounds have been investigated for their inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase, indicating their potential for treating diseases related to enzyme dysregulation (Abbasi et al., 2019).
Furthermore, molecular docking studies have been conducted to understand the interactions between similar sulfonamide compounds and enzyme active sites. These studies are crucial for designing more effective enzyme inhibitors that can be used in therapeutic applications (Al-Hourani et al., 2015).
Antibacterial and Antiproliferative Properties
New series of sulfonamides, related in structure, have demonstrated effective antibacterial and antiproliferative agents, indicating the versatility of sulfonamide derivatives in developing new treatments for infections and cancer (El-Gilil, 2019).
Novel Synthesis Methods
Innovative synthesis techniques for sulfonamide derivatives provide insights into more efficient production methods that could be applicable to the synthesis of this compound, enhancing its availability for further research and development (Cremlyn et al., 1992).
Mechanism of Action
Target of action
Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of action
The mode of action of sulfonamides generally involves inhibiting the growth of bacteria by preventing the synthesis of folic acid, which is essential for their growth .
Biochemical pathways
Sulfonamides interfere with the enzymatic conversion of para-aminobenzoic acid (PABA) to folic acid by competing with PABA for the active site of the enzyme dihydropteroate synthetase .
Pharmacokinetics
The ADME properties of sulfonamides vary depending on the specific compound. Generally, they are well absorbed from the gastrointestinal tract and widely distributed throughout body tissues .
Result of action
The result of the action of sulfonamides is the inhibition of bacterial growth, as they are unable to synthesize folic acid without the action of dihydropteroate synthetase .
Action environment
The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonamide, which can in turn affect its absorption and distribution .
Safety and Hazards
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O4S/c17-11-1-3-12(4-2-11)22-16(19-20-21-22)10-18-27(23,24)13-5-6-14-15(9-13)26-8-7-25-14/h1-6,9,18H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHONTVHHSFANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
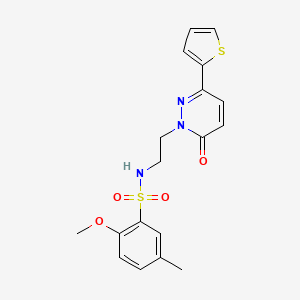
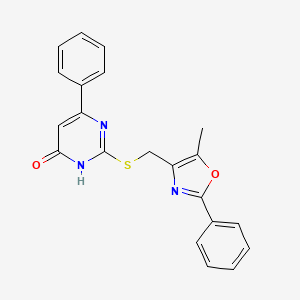
![2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2547136.png)
![1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2547137.png)
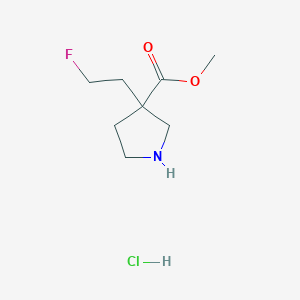
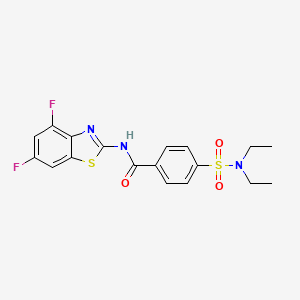
![4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2547145.png)
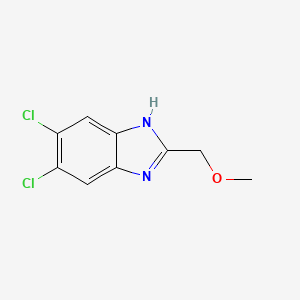
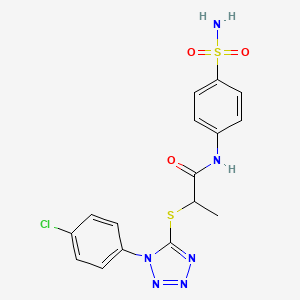
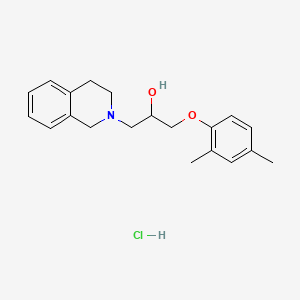
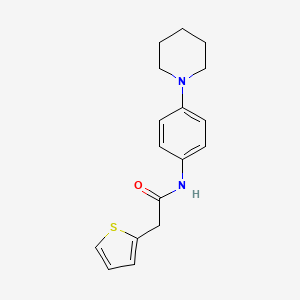
![2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2547151.png)
![Imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2547152.png)
